molecular formula C12H17NO2S B226344 1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine

1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine

Katalognummer B226344
Molekulargewicht: 239.34 g/mol
InChI-Schlüssel: TVDDDFXJPLWHDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine, also known as DMPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of sulfonyl-containing pyrrolidines, which have been found to possess unique chemical and biological properties. In

Wirkmechanismus

The mechanism of action of 1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine is not fully understood, but it is believed to involve the formation of a complex with the substrate or catalyst, leading to the activation of the reaction. 1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine has been found to be an effective chiral auxiliary due to its ability to form stable complexes with the substrate or catalyst, leading to the formation of enantioenriched products.
Biochemical and Physiological Effects
1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic, making it a safe compound for research purposes.

Vorteile Und Einschränkungen Für Laborexperimente

1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine has several advantages for lab experiments, including its ease of synthesis, high degree of purity, and low toxicity. However, one limitation of 1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine is its relatively high cost compared to other chiral auxiliaries.

Zukünftige Richtungen

There are several future directions for research on 1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine. One area of interest is the development of new synthetic methodologies using 1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine as a chiral auxiliary or ligand. Additionally, the application of 1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine in the synthesis of complex natural products and pharmaceuticals is an area of active research. Finally, the development of more cost-effective methods for the synthesis of 1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine is an important area for future research.
Conclusion
In conclusion, 1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine is a promising compound with potential applications in various fields of research. Its ease of synthesis, high degree of purity, and low toxicity make it an attractive compound for lab experiments. Further research is needed to fully understand the mechanism of action of 1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine and to explore its potential applications in the synthesis of complex molecules.

Synthesemethoden

The synthesis of 1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine involves the reaction of 2,5-dimethylphenylsulfonyl chloride with pyrrolidine in the presence of a base catalyst. This reaction results in the formation of 1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine as a white crystalline solid with a high degree of purity. The synthesis of 1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine is relatively simple and can be performed on a large scale, making it an attractive compound for research purposes.

Wissenschaftliche Forschungsanwendungen

1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine has been extensively studied for its potential applications in various fields of research. One of the most promising applications of 1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine is in the field of organic synthesis. 1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine has been used as a chiral auxiliary in various asymmetric reactions, leading to the formation of enantioenriched compounds. Additionally, 1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine has been used as a ligand in transition metal-catalyzed reactions, leading to the formation of complex molecules with high selectivity and efficiency.

Eigenschaften

Produktname

1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine

Molekularformel

C12H17NO2S

Molekulargewicht

239.34 g/mol

IUPAC-Name

1-(2,5-dimethylphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C12H17NO2S/c1-10-5-6-11(2)12(9-10)16(14,15)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3

InChI-Schlüssel

TVDDDFXJPLWHDW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2

Kanonische SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.